2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide can be achieved through several methods. One common approach involves the reaction between α-bromoketones and 2-aminopyridine. This reaction can be carried out under mild and metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted amides.
Scientific Research Applications
2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Biology: It serves as a pharmacophore in the design of biologically active molecules.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of various chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide include:
Propionamide: A monocarboxylic acid amide obtained by the formal condensation of propionic acid with ammonia.
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have varied medicinal applications.
Uniqueness
This compound is unique due to its specific structure, which combines an amide group with a pyridine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide |
InChI |
InChI=1S/C10H15N3O/c1-7(11)10(14)13-8(2)9-5-3-4-6-12-9/h3-8H,11H2,1-2H3,(H,13,14)/t7?,8-/m0/s1 |
InChI Key |
QQBBHWHNZNXGDW-MQWKRIRWSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)NC(=O)C(C)N |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C(C)N |
Origin of Product |
United States |
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